N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound with the molecular formula C₂₃H₁₉N₃O₄S and a molecular weight of 445.48 g/mol (calculated from the formula). Its structure comprises:
- A 6-methoxybenzothiazole moiety, which is a bicyclic aromatic system with sulfur and nitrogen atoms.
- A pyridin-3-ylmethyl group attached via a methylene bridge to the carboxamide nitrogen.
- A 2,3-dihydro-1,4-benzodioxine ring fused to the carboxamide carbonyl group .
The dihydrobenzodioxine ring contributes to conformational rigidity, which may enhance target binding specificity.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-28-16-8-9-17-21(11-16)31-23(25-17)26(13-15-5-4-10-24-12-15)22(27)20-14-29-18-6-2-3-7-19(18)30-20/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIZBGPTHGISRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound A : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
- Molecular Formula : C₂₃H₂₅N₃O₃
- Molecular Weight : 391.46 g/mol
- Key Features: Contains a dihydrobenzodioxin core but lacks the benzothiazole ring. Features a dimethylamino-methylphenyl group instead of the pyridinylmethyl-benzothiazole system.
Compound B : N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Key Features :
Physicochemical and Pharmacological Comparison
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | 445.48 g/mol | 391.46 g/mol | ~450–500 g/mol (estimated) |
| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 (moderate solubility) | ~4.0 (high lipophilicity) |
| Key Functional Groups | Benzothiazole, Pyridine | Dimethylamino, Pyridine | Benzimidazole, Bipyridine |
| Bioactivity (Hypothesized) | Kinase inhibition, CNS targets | Solubility-driven targets | Anticancer, antimicrobial |
Key Observations :
Structural Rigidity : The dihydrobenzodioxine ring in the target compound and Compound A restricts rotational freedom, which may improve binding affinity compared to flexible analogues like Compound B .
Pharmacophore Diversity : The benzothiazole in the target compound offers unique π-π stacking and hydrogen-bonding interactions absent in Compounds A and B .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:
- Benzothiazole core formation : Reacting 6-methoxy-1,3-benzothiazol-2-amine with activated carbonyl intermediates under reflux conditions (e.g., CHCl₃, 6 hours) .
- N-alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
- Carboxamide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety .
Q. Optimization strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .
Q. Which analytical techniques are essential for characterizing this compound?
Primary methods :
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of benzothiazole, pyridylmethyl substitution) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~433.5 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation (e.g., triclinic P1 space group, hydrogen-bonded dimers) using SHELX programs .
Q. Supplementary techniques :
- IR spectroscopy : Identifies carbonyl (C=O, ~1668 cm⁻¹) and amine (N–H, ~3178 cm⁻¹) stretches .
- HPLC : Monitors purity (>95%) with reverse-phase C18 columns and UV detection .
Q. How can initial biological activity screening be designed for this compound?
In vitro assays :
- Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
- Cell viability : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .
Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
Advanced Research Questions
Q. How can contradictory solubility data between computational predictions and experimental results be resolved?
Case example : Predicted logP ~3.5 (indicating moderate lipophilicity) vs. observed poor aqueous solubility. Methodology :
- Experimental validation : Use shake-flask method with UV/Vis quantification in buffers (pH 1–7.4).
- Co-solvent systems : Test DMSO/PEG400 mixtures to enhance solubility for in vivo studies .
- Structural tweaks : Introduce hydrophilic groups (e.g., sulfonamide) while monitoring SAR .
Data reconciliation : Compare with analogs (e.g., fluorinated benzothiazoles) to identify substituent effects .
Q. What strategies are effective in resolving crystallographic disorder in the benzodioxine ring?
Crystallographic challenges : Flexible 2,3-dihydro-1,4-benzodioxine may exhibit rotational disorder. Solutions :
- Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .
- TWINABS refinement : Handles twinning via SHELXL, refining occupancy ratios for disordered atoms .
- DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to validate conformers .
Q. How can metabolic instability of the pyridylmethyl group be addressed in pharmacokinetic studies?
Issue : Rapid hepatic clearance due to CYP450-mediated oxidation. Approaches :
- Isotope labeling : Use ²H/¹³C isotopes to track metabolic pathways via LC-MS/MS .
- Prodrug design : Mask the methyl group with enzymatically cleavable esters (e.g., acetyl) .
- CYP inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models .
Q. What computational methods predict binding modes to biological targets like kinase domains?
Workflow :
Docking : Use AutoDock Vina to screen against PDB structures (e.g., EGFR kinase, 1M17).
MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key interactions (e.g., H-bonds with hinge region) .
Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Validation : Compare with experimental IC₅₀ values from kinase profiling assays .
Q. How can reaction byproducts from N-alkylation steps be minimized?
Common byproducts : Dialkylated species or unreacted amine. Mitigation :
- Stoichiometry : Use 1.2 equivalents of alkylating agent (e.g., pyridin-3-ylmethyl chloride) .
- Phase-transfer catalysis : Add TBAB to enhance interfacial reactivity in biphasic systems .
- In situ monitoring : Track reaction progress via TLC (silica, Rf ~0.3 in EtOAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
